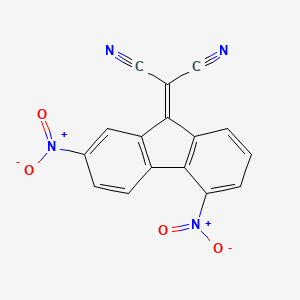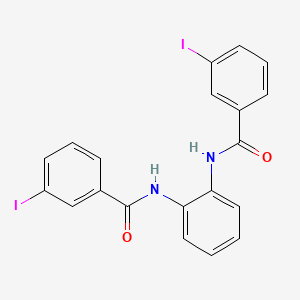![molecular formula C16H13Br3N2O5 B11554099 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554099.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.
Acetohydrazide formation: This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Condensation reaction: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The presence of multiple bromine atoms and phenolic groups suggests it could engage in hydrogen bonding and halogen bonding interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 2,5-dibromo-3,4-dihydroxybenzaldehyde
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and methoxy groups in the phenyl rings, along with the acetohydrazide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13Br3N2O5 |
|---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O5/c1-25-12-5-9(17)2-3-11(12)26-7-13(22)21-20-6-8-4-10(18)15(23)16(24)14(8)19/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+ |
InChI Key |
GPBRAVYUQYWDCL-CGOBSMCZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554016.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554019.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11554024.png)

![1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate](/img/structure/B11554037.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554038.png)
![3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554049.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11554057.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554069.png)
![2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
![6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11554088.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554100.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide](/img/structure/B11554107.png)
